2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid, also known as DFIPA, is a compound with a variety of uses in scientific research. It is a synthetic compound that has been studied extensively in the field of organic chemistry, as well as in biochemistry and physiology.
Scientific Research Applications
2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid has a variety of applications in scientific research, including its use as an inhibitor of enzymes and as a reagent in organic synthesis. In enzymology, this compound has been used to study the mechanism of action of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). In organic synthesis, this compound has been used to synthesize a variety of compounds, including aryl-substituted heterocycles, tetrahydropyrans, and indoles.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes, specifically cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, this compound can reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-tumor effects, as well as to inhibit the growth of certain types of cancer cells. In addition, this compound has been shown to have antioxidant activity and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is highly soluble in many organic solvents and is stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water and is not stable in acidic solutions.
Future Directions
There are a number of potential future directions for research involving 2,2-Difluoro-2-(3-fluoro-4-isopropoxyphenyl)acetic acid. One potential direction is to further investigate its anti-tumor effects. Additionally, further research could be conducted to investigate its potential use in the treatment of other diseases, such as arthritis and Alzheimer’s disease. Another potential direction is to investigate the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, research could be conducted to investigate the potential use of this compound in other fields, such as drug delivery and environmental protection.
properties
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-propan-2-yloxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(5-8(9)12)11(13,14)10(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAZXUSGFWCFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C(=O)O)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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